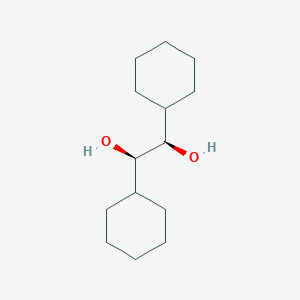

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by its two cyclohexyl groups attached to a central ethanediol moiety, making it a valuable chiral building block in asymmetric synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a chiral catalyst to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced chiral catalysts and reaction conditions to ensure the production of the desired enantiomer .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: It can be reduced to form the corresponding alkanes or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

The major products formed from these reactions include diketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Chiral Auxiliary in Organic Synthesis

One of the primary applications of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are used to induce chirality in otherwise achiral substrates during chemical reactions. This compound is particularly effective in:

- Enantioselective Reactions : It facilitates the formation of enantiomerically enriched products by influencing the stereochemical outcome of reactions such as aldol reactions and Michael additions.

- Synthesis of Pharmaceuticals : The ability to control stereochemistry is crucial in drug development, as many biological activities are dependent on the specific configuration of chiral centers.

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its diol functionality allows it to participate in various transformations:

- Formation of Esters : It can be converted into esters through reaction with carboxylic acids or acid chlorides, which are important intermediates in organic synthesis.

- Synthesis of Ligands : The compound can be modified to create chiral ligands for transition metal catalysis, enhancing the efficiency and selectivity of catalytic processes.

Applications in Material Science

The diol's structural properties also lend it utility in material science:

- Polymer Chemistry : It can be used as a monomer or co-monomer in the production of polymers with specific mechanical and thermal properties.

- Surfactants and Emulsifiers : Due to its amphiphilic nature, this compound can be utilized in formulating surfactants that stabilize emulsions.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Case Study 1: Asymmetric Synthesis

A study demonstrated that using this compound as a chiral auxiliary led to significant improvements in enantioselectivity during the synthesis of a pharmaceutical intermediate. The reaction yielded a 95% ee (enantiomeric excess), showcasing its effectiveness as a chiral inducer.

Case Study 2: Ligand Development

Research on transition metal catalysis revealed that derivatives of this compound could be employed as ligands for palladium-catalyzed cross-coupling reactions. These ligands provided enhanced reaction rates and selectivity for desired products compared to traditional ligands.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary for asymmetric reactions | High enantioselectivity |

| Pharmaceutical Development | Building block for drug synthesis | Control over stereochemistry |

| Material Science | Monomer in polymer production | Tailored mechanical properties |

| Catalysis | Chiral ligands for transition metal catalysis | Enhanced efficiency and selectivity |

Mécanisme D'action

The mechanism of action of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of chiral products by inducing enantioselectivity in the reaction. The molecular targets include metal catalysts and substrates, which interact with the chiral diol to achieve the desired stereochemical outcome .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound used in asymmetric synthesis and catalysis.

(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with applications in enantioselective reactions.

(1S,2S)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, used in similar applications

Uniqueness

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to induce high enantiomeric excess in asymmetric synthesis makes it a valuable tool in the production of chiral compounds .

Activité Biologique

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a diol with two cyclohexyl groups attached to the ethane backbone. Its molecular formula is C14H26O2, and it features two hydroxyl (-OH) groups that contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. Here are some key areas of its biological activity:

1. Antioxidant Properties

- Studies have shown that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in this compound may enable it to scavenge free radicals effectively, reducing oxidative stress in biological systems .

2. Enzyme Interaction

- The compound may interact with enzymes involved in metabolic processes. For example, epoxide hydrolase enzymes catalyze the hydrolysis of epoxides to diols. The structural similarity of this compound to known substrates suggests potential interactions that could influence metabolic pathways .

3. Potential as a Biomarker

- This compound has been detected in various food sources. Its presence in biological fluids could serve as a biomarker for dietary intake of specific foods rich in this compound .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

Antioxidant Mechanism

- The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Enzymatic Pathway Modulation

- By acting as a substrate or inhibitor for specific enzymes such as epoxide hydrolase, the compound may modulate the metabolism of xenobiotics and endogenous compounds.

Propriétés

IUPAC Name |

(1R,2R)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?

A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.